molecular formula C6H3Br2N3 B1142940 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine CAS No. 1357947-07-9

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B1142940
CAS No.: 1357947-07-9
M. Wt: 276.919
InChI Key: NKAUFJNDYKQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine is a polyhalogenated heterocyclic compound featuring a pyrazole ring fused to a pyridine core. The bromine atoms at positions 3 and 7 enhance its electrophilicity, making it a versatile intermediate in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Its structure enables regioselective functionalization, which is critical for generating diverse libraries of bioactive molecules.

Properties

IUPAC Name

3,7-dibromo-2H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAUFJNDYKQCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method is the reaction of 1h-pyrazolo[4,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine and related heterocycles:

Compound Core Structure Substituents Key Applications Reference
This compound Pyrazole fused to pyridine Br at C3, C7 Cross-coupling intermediates for drug design
3,6-Dibromoisothiazolo[4,3-b]pyridine Isothiazole fused to pyridine Br at C3, C6 Inhibitors of GAK and AAK1 kinases
Thieno[2,3-b]pyridine derivatives Thiophene fused to pyridine Varied (e.g., -CONH2, -COOR) Adenosine receptor ligands
Pyrrolo[2,3-b]pyridine Pyrrole fused to pyridine Halogens or protective groups Antiviral agents (e.g., dengue inhibitors)
Pyrazolo[4,3-c]pyridine Pyrazole fused to pyridine I at C7, aryl groups Antiproliferative agents

Electronic and Steric Effects

  • Bromine atoms in this compound increase electrophilicity at C3 and C7, enhancing reactivity in nucleophilic substitutions.
  • In contrast, methoxy or THP groups in related compounds (e.g., 3-Bromo-7-methoxy-1-THP-pyrazolo[4,3-b]pyridine) reduce electrophilicity but improve solubility .
  • Thieno[2,3-b]pyridines exhibit π-electron delocalization across the thiophene ring, altering binding modes in receptor interactions compared to pyrazolo systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination and cyclization steps. For example, bromination of pyrazolo[4,3-b]pyridine precursors using reagents like NBS (N-bromosuccinimide) in acetone at room temperature . Cyclization may require refluxing in ethanol with catalytic acids or bases to optimize ring formation . Solvent choice (e.g., dioxane or THF) and temperature control (e.g., 80–105°C) are critical for regioselectivity and purity .

Q. How is structural characterization of this compound performed?

  • Methodology : Use a combination of NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, ¹H NMR in DMSO-d6 can confirm bromine substitution patterns via distinct aromatic proton signals (δ 7.5–8.5 ppm) . X-ray data from structurally similar compounds (e.g., 2-(3-bromophenyl)-7-chloro-pyrazolo[4,3-d]pyridazine) validate bond angles and crystal packing .

Q. What are the recommended storage and solubility conditions for this compound?

  • Methodology : Store at 2–8°C in airtight containers under inert gas. Solubility is highest in DMSO or DMF (>10 mM), with limited stability in aqueous buffers. Precipitation in polar solvents (e.g., ethanol) requires sonication for reconstitution .

Advanced Research Questions

Q. How does the position of bromine substituents affect reactivity in cross-coupling reactions?

  • Methodology : The 3- and 7-bromo positions exhibit distinct electronic environments. Suzuki-Miyaura coupling at the 3-position with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) proceeds efficiently using Pd(PPh3)4 and K2CO3 in toluene/EtOH/H2O at 90–105°C . The 7-position is less reactive due to steric hindrance, requiring optimized ligand systems (e.g., Buchwald-Hartwig conditions) .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses?

  • Methodology : Discrepancies often arise from purification methods (e.g., column chromatography vs. preparative TLC) or solvent purity. Systematic optimization of intermediates (e.g., hydrazinolysis of chlorinated precursors) improves overall yield. For example, replacing EtOH with anhydrous THF increases intermediate stability .

Q. How can computational modeling predict biological activity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding to targets like kinase enzymes. Molecular docking studies using crystal structures (e.g., PDB: 4AKE) identify key interactions (e.g., halogen bonding with Br substituents) .

Q. What analytical techniques validate regioselectivity in bromination reactions?

  • Methodology : High-resolution LC-MS and <sup>15</sup>N NMR distinguish between 3,7-dibromo and alternative isomers. Isotopic labeling (e.g., <sup>13</sup>C at the pyridine ring) tracks bromine incorporation . Comparative X-ray data from analogs (e.g., 4-bromo-pyrrolo[2,3-b]pyridine-3-carbaldehyde) confirm substitution patterns .

Q. How do steric and electronic factors influence the compound’s role in medicinal chemistry?

  • Methodology : Structure-activity relationship (SAR) studies show that bromine atoms enhance lipophilicity (logP ~2.5) and improve blood-brain barrier penetration. However, bulky substituents at the 2-position reduce binding to adenosine receptors . Bioisosteric replacement of Br with CF3 groups balances potency and metabolic stability .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to reduce reaction times for cyclization steps .
  • Analytical Validation : Pair HPLC purity checks (>98%) with elemental analysis (C, H, N) to confirm stoichiometry .
  • Safety : Handle brominated intermediates with inert atmosphere protocols due to sensitivity to moisture and light .

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